The mechanism of action of 3-(3-Thienyl)acrylic acid derivatives can be complex and varies depending on the specific application. For instance, in the context of metal-organic frameworks (MOFs), these compounds act as bifunctional ligands, coordinating with metal ions to form stable structures with varying dimensionalities. The ligand's ability to coordinate with different metals is influenced by the presence of both carboxylic and pyridyl functional groups, which show preference for hard and soft metal cations, respectively1. In biochemical applications, the interaction of these compounds with enzymes such as human monoamine oxidase B (MAOB) has been studied through molecular docking, revealing their potential as enzyme inhibitors2. Additionally, the reactivity of these compounds with hydrazine derivatives to form triazoles and thiadiazoles indicates a mechanism involving addition-cyclization reactions4.
In the field of materials science, 3-(3-Thienyl)acrylic acid derivatives have been used to synthesize novel coordination polymers with potential applications in catalysis, gas storage, and separation technologies. The study of a hetero-metallic [Cu3(C8H6NO2)6Nd2(NO3)6] and homometallic [Nd(C8H6NO2)3H2O] and [Cu(C8H6NO2)2] x H2O MOFs demonstrates the versatility of these compounds in forming structures with different dimensionalities and properties1.
Pharmaceutical research has explored the inhibitor characteristics of these compounds on enzymes like MAOB. The study involving molecular docking of 3-(2-Thienyl)acrylic acid (3-2TAA) with MAOB suggests that these compounds could be developed as selective inhibitors, which is crucial for the treatment of neurological disorders2.
In biochemistry, the interaction of acrylic acid with mitochondrial bioenergetics has been investigated. Acrylic acid has been shown to induce the mitochondrial permeability transition (MPT) in vitro, which is a process that can lead to cell death. This property is significant for understanding the systemic toxicity of acrylic acid and its derivatives5.
The synthesis of 3-(5-Nitro-2-thienyl) acrylic acid derivatives and their subsequent testing for antibacterial activity highlight the potential of these compounds as new antimicrobials. The ability to synthesize these compounds in good yield and their efficacy against various bacteria in vitro suggest their usefulness in developing new antibacterial agents3.
The reactivity of 3-(2-Thienyl)acrylic acid derivatives with hydrazine derivatives to form triazoles and thiadiazoles is of interest in synthetic chemistry. These reactions provide a route to synthesize heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6